molecular formula C9H22S2Si2 B12618948 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane CAS No. 914096-99-4

3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane

Cat. No.: B12618948
CAS No.: 914096-99-4
M. Wt: 250.6 g/mol
InChI Key: VRDJQEJFPPSXSO-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is a silicon-sulfur heterocyclic compound featuring a nine-membered ring system with two silicon atoms, two sulfur atoms, and four methyl substituents. This structure combines the unique electronic properties of silicon with the redox-active nature of sulfur, making it a subject of interest in materials science and coordination chemistry.

Properties

CAS No.

914096-99-4

Molecular Formula

C9H22S2Si2

Molecular Weight

250.6 g/mol

IUPAC Name

3,3,4,4-tetramethyl-1,6,3,4-dithiadisilonane

InChI

InChI=1S/C9H22S2Si2/c1-12(2)8-10-6-5-7-11-9-13(12,3)4/h5-9H2,1-4H3

InChI Key

VRDJQEJFPPSXSO-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CSCCCSC[Si]1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane typically involves the reaction of tetramethyldisilane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon and sulfur.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane involves its interaction with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Tetramethyl Silane (TMS, CAS 75-76-3)

Structural Differences :

  • TMS is a simple tetrahedral silane (Si(CH₃)₄) lacking sulfur atoms or a cyclic framework.
  • Reactivity : TMS is highly flammable and reactive due to its low bond dissociation energy (Si–C bonds), posing explosion hazards . In contrast, the dithiadisilonane’s cyclic structure and sulfur incorporation may enhance stability but introduce sulfur-mediated reactivity (e.g., ligand formation or redox activity).
Property Tetramethyl Silane (TMS) 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane
Structure Si(CH₃)₄ Cyclic Si₂S₂(CH₃)₄
Hazards Flammable, explosive Unknown (likely less volatile due to ring strain)
Coordination Sites None Sulfur atoms may act as ligands

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride (CAS 1810-13-5)

Structural Differences :

  • This compound is a nitrogen-containing pyrrolidine ring with four fluorine atoms and a hydrochloride group, unlike the silicon-sulfur framework of the dithiadisilonane .
  • Applications : Fluorinated pyrrolidines are used in pharmaceuticals; the dithiadisilonane’s silicon-sulfur system may find niche roles in catalysis or polymer stabilization.

Research Findings and Limitations

The absence of direct studies on 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane in the provided evidence necessitates cautious extrapolation from analogs:

  • Thermal Stability : Cyclic siloxanes/silathianes typically exhibit higher thermal stability than linear silanes (e.g., TMS) due to ring strain and conjugation .
  • Synthetic Challenges: The compound’s synthesis likely involves oxidative coupling of methyl-substituted silane-thiol precursors, a method common in organosilicon chemistry.

Biological Activity

3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is a sulfur-containing compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H12S4
  • Molecular Weight : 212.419 g/mol
  • CAS Number : 4475-72-3

The compound features a unique arrangement of sulfur atoms that may contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane exhibits significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress in biological systems. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.

StudyMethodologyFindings
DPPH assayReduced DPPH radical by 70% at 100 µg/mL concentration.
ABTS assayShowed IC50 value of 50 µg/mL indicating strong radical scavenging ability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane could be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects of the compound have been investigated using various cancer cell lines. The results indicate selective cytotoxicity towards certain types of cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
Normal Fibroblasts>100

These findings suggest that the compound may have potential applications in cancer therapy due to its ability to selectively target malignant cells.

The precise mechanism by which 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane exerts its biological effects is not fully understood. However, it is hypothesized that the presence of sulfur atoms plays a critical role in its interaction with cellular components such as proteins and nucleic acids. This interaction may lead to modulation of cellular pathways involved in oxidative stress and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study conducted on mice models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study on Skin Application : Topical application showed promising results in reducing inflammation and promoting healing in wound models.

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